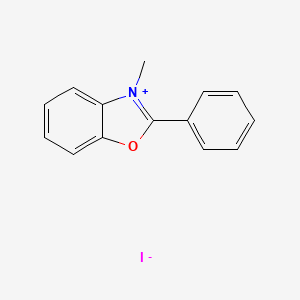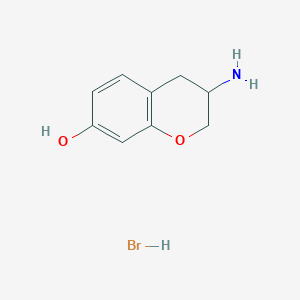
3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide is a compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide typically involves the cyclization of substituted resorcinols with various benzylidene malononitriles or nitrophenylboronic acid as catalysts . One common method includes the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize green chemistry principles, such as the use of recyclable catalysts and reactions in aqueous media to reduce reaction time and byproduct formation .
化学反应分析
Types of Reactions
3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dry acetone with anhydrous potassium carbonate.
Major Products Formed
Oxidation: Formation of chromone derivatives.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Formation of triazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzymes: Such as DNA gyrase and cyclooxygenase, which are involved in bacterial replication and inflammation, respectively.
Modulating signaling pathways: Including those related to oxidative stress and apoptosis.
相似化合物的比较
Similar Compounds
- 4H-chromen-4-one
- 2H-chromen-2-one
- 7-hydroxy-4-methyl coumarin
Comparison
3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide is unique due to its amino group at the 3-position and hydroxyl group at the 7-position, which confer distinct biological activities compared to other chromenes. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications .
属性
CAS 编号 |
61190-30-5 |
|---|---|
分子式 |
C9H12BrNO2 |
分子量 |
246.10 g/mol |
IUPAC 名称 |
3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c10-7-3-6-1-2-8(11)4-9(6)12-5-7;/h1-2,4,7,11H,3,5,10H2;1H |
InChI 键 |
IKXUSERMXNVPPP-UHFFFAOYSA-N |
规范 SMILES |
C1C(COC2=C1C=CC(=C2)O)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


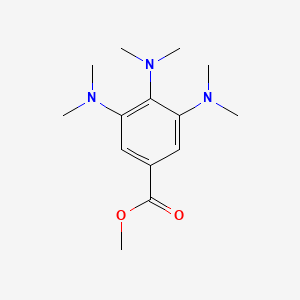
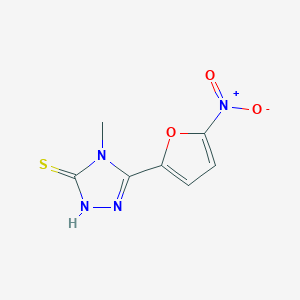
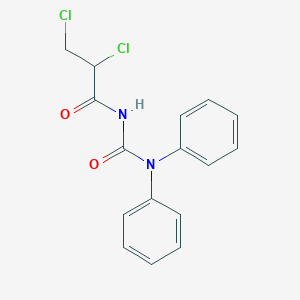
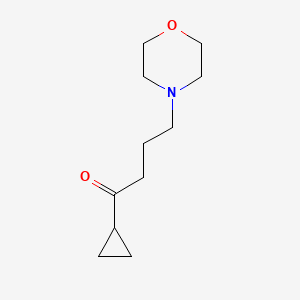
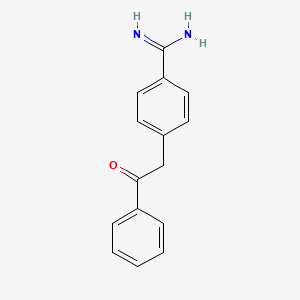




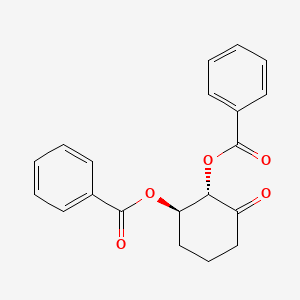
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
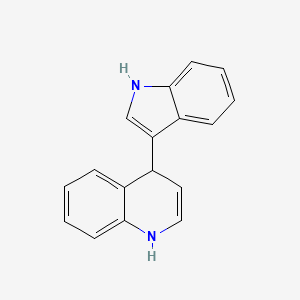
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
